molecular formula C17H16N2O3S B2467036 N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide CAS No. 906784-73-4

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

Cat. No. B2467036
CAS RN: 906784-73-4
M. Wt: 328.39
InChI Key: DIXIDOORPNSAMZ-UHFFFAOYSA-N
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Description

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide, also known as MMB-2201, is a synthetic cannabinoid that has been developed for research purposes. It belongs to the class of indole-3-carboxamides and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201. MMB-2201 has gained popularity among researchers due to its potent effects on the cannabinoid receptors in the brain.

Scientific Research Applications

Synthesis and Reactivity

  • N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide, a variant of the compound, is used as a building block in Julia olefination. It undergoes condensation reactions with aldehydes and cyclic ketones to give alpha-fluorovinyl Weinreb amides. These compounds demonstrate varied selectivity in olefination reactions depending on the conditions, which is significant for chemical synthesis applications (Ghosh et al., 2009).

Antimicrobial and Antimalarial Applications

  • Benzothiazole-substituted β-lactam hybrids, synthesized from (benzo[d]thiazol-2-yl)phenol, an available precursor of the compound, have been evaluated for antimicrobial activities against a range of bacterial strains and displayed moderate activities. Some derivatives also showed potential as antimalarial agents (Alborz et al., 2018).

Photodynamic Therapy and Cancer Treatment

  • A study involving the synthesis of zinc phthalocyanine with substituted benzothiazole derivatives demonstrated its potential in photodynamic therapy, especially in treating cancer, due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).

Antioxidant and Anti-inflammatory Applications

  • Novel derivatives of N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide have been synthesized and evaluated for their antioxidant and anti-inflammatory activities, showing promising results in various assays (Koppireddi et al., 2013).

Drug Development for Alopecia

  • The compound 7-Methoxy-6-[4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-5-yl]-1,3-benzothiazole was synthesized and evaluated as an inhibitor of the transforming growth factor-β type I receptor, with potential application as a topical drug for treating alopecia (Amada et al., 2013).

properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-11-8-9-13(21-2)15-16(11)23-17(19-15)18-14(20)10-22-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXIDOORPNSAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

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